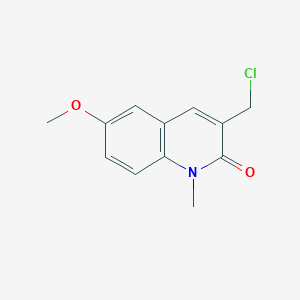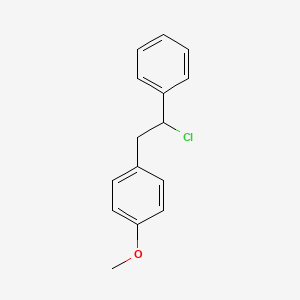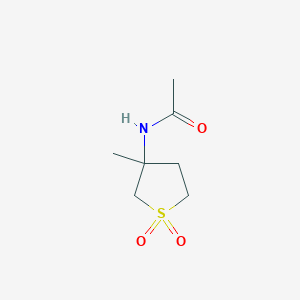
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- is a complex organic compound that features a benzoic acid core substituted with chloro, morpholinyl, and morpholinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One possible route could start with the chlorination of benzoic acid to introduce the chloro group. Subsequent steps might involve the introduction of morpholinyl groups through nucleophilic substitution reactions, followed by sulfonylation to attach the morpholinylsulfonyl group. Each step would require specific reagents and conditions, such as chlorinating agents, nucleophiles, and sulfonylating agents, under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of the original substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzoic acid derivatives with different substituents, such as:
- Benzoic acid, 4-chloro-2-(4-morpholinyl)-
- Benzoic acid, 4-chloro-5-(4-morpholinylsulfonyl)-
- Benzoic acid, 2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)-
Uniqueness
What sets benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- apart is the specific combination of substituents, which can confer unique chemical and physical properties. This uniqueness might translate to distinct reactivity, biological activity, or material characteristics, making it valuable for specific applications.
Properties
CAS No. |
61591-08-0 |
|---|---|
Molecular Formula |
C15H19ClN2O6S |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20) |
InChI Key |
ZNCKIUNFLSMXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)


![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)


![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)

![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
